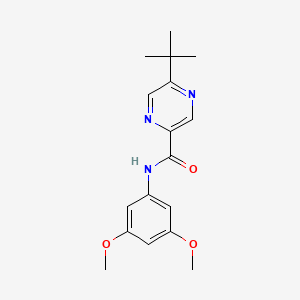
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes acetyl and acetyloxy functional groups, as well as methyl substitutions on the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-anthracenedione followed by the introduction of acetyloxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
科学的研究の応用
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 2-acetyl-1,4-diamino-: Another anthraquinone derivative with different functional groups.
9,10-Anthracenedione, 2-acetyl-1-hydroxy-3,6-dimethyl-: A similar compound with hydroxy and methyl substitutions.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- lies in its specific functional groups and substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
特性
CAS番号 |
479416-56-3 |
|---|---|
分子式 |
C20H16O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
(2-acetyl-3,7-dimethyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O5/c1-9-5-6-13-14(7-9)19(24)17-15(18(13)23)8-10(2)16(11(3)21)20(17)25-12(4)22/h5-8H,1-4H3 |
InChIキー |
RDEXDCMGTBHLIK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
boranyl](/img/structure/B12593576.png)


![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)







![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
